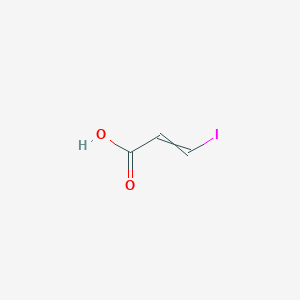

3-Iodoprop-2-enoic acid

Description

Contextual Significance of Halogenated Unsaturated Carboxylic Acids in Synthetic Chemistry

Halogenated unsaturated carboxylic acids are a class of organic compounds of significant synthetic importance. The introduction of a halogen atom to an unsaturated carboxylic acid modifies the molecule's electronic properties and reactivity, opening up diverse avenues for chemical transformations. fiveable.me These compounds are valuable precursors for synthesizing a variety of organic halides, including haloalkenes and haloalkynes, through reactions like halodecarboxylation. acs.org

Their utility is particularly evident in their role as versatile intermediates. The carbon-halogen bond can participate in numerous coupling reactions, allowing for the construction of complex molecular skeletons. royalsocietypublishing.org For instance, α,β-unsaturated carboxylic acids can undergo additions of reagents like hydrogen bromide, typically in an anti-Markovnikov fashion, to yield β-halo acids. libretexts.org This reactivity makes them crucial building blocks in the synthesis of pharmaceuticals and other high-value chemical entities. royalsocietypublishing.org Furthermore, some halogenated carboxylic acids are studied for applications in bioremediation, acting as electron donors for microbe-mediated reductive dehalogenation of environmental contaminants. science.gov

Historical Perspectives on the Development of 3-Iodoprop-2-enoic Acid Research

The investigation of this compound has evolved with the broader advancements in synthetic organic chemistry. Early methods for preparing the (E)-isomer involved heating propiolic acid with hydriodic acid (HI) at high temperatures in a sealed tube. orgsyn.org A significant breakthrough in the synthesis of the (Z)-isomer occurred in 1983, when researchers demonstrated a stereospecific method involving the addition of propiolic acid to methylmagnesium iodide. This reaction exclusively produced (Z)-3-iodoacrylic acid in high yield, a notable development as it avoided the formation of the (E)-isomer.

Further methodological advancements were documented in the 1990s. A 1992 study detailed a novel regio- and stereospecific hydrohalogenation reaction of 2-propynoic acid and its derivatives. acs.org Publications in the mid-1990s established more standardized protocols for the compound's preparation and characterization, which facilitated its wider use in synthetic laboratories. Later work focused on improving the synthesis of the thermodynamically favored (E)-isomer. Researchers found that copper(I) salts could catalyze the addition of HI to propiolic acid, accelerating the formation of (E)-3-iodoprop-2-enoic acid and creating a more efficient, one-step synthesis that obviated the need for a sealed tube. orgsyn.org

Table 2: Overview of Key Synthetic Developments for this compound An interactive data table summarizing historical and modern synthetic methods for the preparation of this compound.

| Method | Isomer | Key Reagents | Significance |

| Heating in Sealed Tube | (E) | Propiolic acid, Hydriodic acid (HI) | Early, high-temperature method. orgsyn.org |

| Organomagnesium Addition | (Z) | Propiolic acid, Methylmagnesium iodide | Breakthrough stereospecific synthesis of the pure (Z)-isomer (1983). |

| Copper(I)-Catalyzed Addition | (E) | Propiolic acid, Hydriodic acid (HI), Copper(I) iodide | Improved, one-step synthesis of the (E)-isomer at lower temperatures. orgsyn.org |

| Direct Hydroiodination | (E) | Propiolic acid, Hydriodic acid (HI) | A straightforward method yielding the (E)-isomer. nih.gov |

Current Research Frontiers and Unaddressed Challenges Pertaining to this compound

This compound continues to be a valuable reagent at the forefront of organic synthesis research. Its α,β-unsaturated carboxylic acid structure provides multiple reactive sites, making it an invaluable building block for complex molecules.

Current research demonstrates its application in a wide array of advanced synthetic transformations:

Cross-Coupling Reactions: It is a key partner in metal-mediated coupling processes. researchgate.net Palladium-catalyzed reactions, such as Sonogashira couplings, have been used to synthesize natural products. Nickel-catalyzed reactions with alkynes can produce pyrones. researchgate.net

Natural Product Synthesis: The compound has been utilized as a crucial intermediate in the total synthesis of complex natural products like ripostatin B.

Heterocyclic Chemistry: It serves as a starting material for creating diverse heterocyclic compounds, which are important scaffolds in medicinal chemistry. For example, it is used in tunable cascade multicomponent processes to generate libraries of γ-lactams.

Radiochemistry: The (E)-isomer has been used as a precursor in the synthesis of radiolabeled imaging agents, such as those for the dopamine (B1211576) transporter. nih.gov

Photoredox Catalysis: Emerging research explores its use in photoredox-driven coupling reactions, where it can serve as a radical precursor.

Despite its utility, challenges remain. A primary focus is the continued development of highly efficient and stereoselective synthetic methods to access either isomer cleanly. Expanding the scope of its application in new catalytic systems and multicomponent reactions is an ongoing frontier. Furthermore, harnessing its potential in sustainable synthetic methodologies, such as those utilizing atmospheric oxygen, represents a key area for future investigation.

Table 3: Selected Applications of this compound in Organic Synthesis An interactive data table showcasing the diverse applications of this compound in modern synthetic chemistry.

| Application Area | Reaction Type | Product Class |

| Natural Products | Palladium-catalyzed cross-coupling | Ripostatin B intermediate |

| Medicinal Chemistry | Multicomponent cascade reaction | γ-Lactams, Spirolactams |

| Materials Science | Nickel-catalyzed coupling | Pyrones researchgate.net |

| Medical Imaging | Multi-step synthesis | Dopamine transporter imaging agent precursor nih.gov |

| Unsaturated Esters | Sonogashira coupling | Methyl (Z)-Lachnophyllum esters |

Scope and Objectives of the Research Compendium

This compendium has provided a focused scientific overview of this compound. The objective was to detail its chemical significance, beginning with the broader context of halogenated unsaturated carboxylic acids. The article has traced the historical evolution of its synthesis, from early high-temperature methods to modern, stereoselective catalytic procedures. Finally, it has highlighted the current frontiers of its application in diverse areas such as natural product synthesis, medicinal chemistry, and materials science, while acknowledging the ongoing challenges that drive further research. The information is presented to be scientifically accurate and strictly confined to the chemical nature and synthetic utility of the compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodoprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3IO2/c4-2-1-3(5)6/h1-2H,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFDLVHJHUMSAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CI)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60275570 | |

| Record name | 3-iodoprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71815-44-6, 6372-02-7 | |

| Record name | 3-Iodo-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71815-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-iodoprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodoprop 2 Enoic Acid and Its Stereoisomers

Classical and Contemporary Synthetic Routes to 3-Iodoprop-2-enoic Acid

The preparation of this compound and its geometric isomers, (E)-3-iodoprop-2-enoic acid and (Z)-3-iodoprop-2-enoic acid, is most classically achieved through the hydroiodination of propiolic acid. This reaction involves the addition of hydrogen iodide (HI) across the triple bond of propiolic acid. The conditions of this reaction can be tuned to favor one stereoisomer over the other.

Contemporary methods often focus on improving selectivity, yield, and reaction conditions. These can include metal-catalyzed reactions or the use of alternative iodinating agents. For instance, methods that first establish the acrylic acid framework and then introduce the iodine atom offer a different strategic approach. Halogen exchange reactions, such as the Finkelstein reaction, can also be employed, where a different halogen at the 3-position is substituted with iodine, although this is less common for this specific target.

The formation of the 2-enoic acid framework is inherently regioselective when starting from the three-carbon precursor, propiolic acid. The key challenge lies in controlling the stereochemistry of the double bond to selectively yield the (E) or (Z) isomer.

The direct hydroiodination of propiolic acid is a prime example of a stereoselective reaction where the outcome is dictated by reaction conditions. The reaction proceeds via an anti-addition mechanism. Under kinetically controlled conditions (typically at lower temperatures), the reaction preferentially yields the (Z)-isomer (cis-3-iodoacrylic acid). Conversely, under thermodynamically controlled conditions (higher temperatures or longer reaction times), the more stable (E)-isomer (trans-3-iodoacrylic acid) is the major product. This allows for selective synthesis of either stereoisomer from a common starting material.

Alternative strategies may involve stereospecific reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. For example, the stereoselective reduction of a 3-iodo-2-propynoic acid derivative could potentially afford the (Z)-isomer, while other olefin-forming reactions could be designed to favor the (E)-isomer.

The introduction of the iodine atom is a critical step in the synthesis of this compound. The choice of iodinating agent and reaction conditions significantly impacts the efficiency and selectivity of the process.

Hydroiodination : As mentioned, the use of hydroiodic acid (HI) is a direct and classical method for the simultaneous formation of the double bond and introduction of iodine. This method can be efficient, but the handling of corrosive HI requires care.

Molecular Iodine (I₂) : Elemental iodine is a readily available and less hazardous iodinating agent. Its reaction with alkynes, such as propiolic acid, can be facilitated by various conditions. The addition of I₂ across a triple bond typically results in a diiodoalkene through an anti-addition pathway. However, to achieve mono-iodination, specific catalysts or reaction conditions are necessary. For example, the use of I₂ in the presence of a base or a Lewis acid can promote the desired transformation. Some protocols utilize water as a green solvent for the double-iodination of terminal alkynes with I₂.

Electrophilic Iodination Reagents : Reagents like N-Iodosuccinimide (NIS) can be used for iodination reactions, often activated by a catalyst. These reagents are typically used for iodinating electron-rich aromatic systems or in iodocyclization reactions, but their application to simple alkyne iodination is also possible.

The efficiency of these methods varies depending on the chosen substrate and conditions, with reported yields ranging from moderate to high.

| Method | Iodine Source | Substrate | Key Conditions | Primary Product | Efficiency/Yield |

|---|---|---|---|---|---|

| Kinetic Hydroiodination | HI | Propiolic Acid | Low Temperature | (Z)-3-Iodoprop-2-enoic acid | Good |

| Thermodynamic Hydroiodination | HI | Propiolic Acid | Higher Temperature / Equilibrium | (E)-3-Iodoprop-2-enoic acid | Good |

| Addition to Alkynes | I₂ | Terminal Alkynes | Water as solvent | Diiodoalkene | Good to High |

| Halogen Exchange | NaI | 3-chloroprop-2-enoic acid | Acetone (Finkelstein reaction) | This compound | Variable |

Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives

While this compound itself is an achiral molecule, its derivatives, which may contain stereocenters on the carbon backbone or on substituents, can be chiral. The synthesis of such derivatives in an enantiomerically or diastereomerically pure form requires advanced asymmetric synthesis techniques. These methods aim to control the three-dimensional arrangement of atoms in the target molecule.

Diastereoselective synthesis focuses on forming a specific diastereomer from a starting material that may already contain a chiral center. Enantioselective synthesis involves the creation of a specific enantiomer from a prochiral substrate, often leading to a product with high enantiomeric excess (e.e.).

Asymmetric catalysis is a powerful strategy for enantioselective synthesis, utilizing a small amount of a chiral catalyst to generate a large quantity of a chiral product. nih.gov For the synthesis of chiral derivatives of this compound, a hypothetical approach could involve the asymmetric iodofunctionalization of a substituted alkyne or alkene.

For example, an asymmetric iodolactonization or iodocyclization reaction on a suitably designed substrate, mediated by a chiral catalyst, could install the iodine atom and create new stereocenters with high enantioselectivity. rsc.org The field of asymmetric iodine catalysis, which uses chiral aryl-iodine compounds to mediate oxidative transformations, has seen significant development and could potentially be applied to create complex chiral iodo-containing molecules. rsc.org While specific applications of this strategy to produce simple chiral derivatives of this compound are not widely reported, the principles of asymmetric catalysis provide a clear pathway for future research in this area.

A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This substrate-controlled approach is a robust method for achieving high stereoselectivity.

In the context of synthesizing a chiral derivative of this compound, one could envision a strategy starting with propiolic acid. The carboxylic acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to form a chiral propiolamide. Subsequent conjugate addition of a nucleophile to this system, followed by an iodination step, would be directed by the steric and electronic properties of the auxiliary, leading to the formation of one diastereomer preferentially. Finally, cleavage of the auxiliary would release the enantiomerically enriched chiral this compound derivative. This approach allows for the reliable construction of stereocenters with predictable configurations.

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rjpn.org The synthesis of this compound can be evaluated and improved based on the twelve principles of green chemistry.

Prevention of Waste : Synthetic routes should be designed to minimize waste. High-yield reactions and those with fewer steps are preferred. acs.org

Atom Economy : Methods should maximize the incorporation of all materials used in the process into the final product. Direct addition reactions, such as the hydroiodination of propiolic acid, have a high atom economy.

Less Hazardous Chemical Syntheses : This principle encourages the use of substances with little or no toxicity. Using molecular iodine (I₂) instead of more toxic and corrosive reagents like iodine monochloride (ICl) is a step toward greener synthesis.

Safer Solvents and Auxiliaries : The use of hazardous organic solvents should be minimized or replaced with greener alternatives like water or ionic liquids, or by conducting reactions under solvent-free conditions. acs.org Research has shown that certain iodination reactions can be performed effectively in water.

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. rjpn.org Developing catalytic methods for the iodination of propiolic acid or other precursors would be a significant green advancement.

Sustainable and Efficient Methodologies : Electrochemical methods represent a promising green approach. The electrochemical in situ generation of an iodinating agent from a simple iodide salt, such as KI, avoids the handling of hazardous oxidizing agents and can be performed under mild conditions. nih.gov This method aligns with the principles of designing for energy efficiency and preventing pollution. For example, the electrochemical carboxylation of a vinyl halide precursor offers a sustainable route to α,β-unsaturated acids. google.com

By applying these principles, the synthesis of this compound can be made more environmentally benign, safer, and more efficient.

Solvent-Free and Aqueous Medium Syntheses

The development of synthetic methods that minimize or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. For the synthesis of this compound, procedures conducted in aqueous media offer a significant environmental advantage.

A notable one-step synthesis of (E)-3-iodoprop-2-enoic acid involves the reaction of propiolic acid with hydriodic acid in an aqueous medium. orgsyn.org This reaction is efficiently catalyzed by copper(I) iodide. The procedure involves heating propiolic acid with a 57% aqueous solution of hydriodic acid in the presence of a catalytic amount of copper(I) iodide. orgsyn.org The reaction proceeds to completion in a relatively short time, and upon cooling, the (E)-isomer of this compound crystallizes directly from the reaction mixture in high purity and yield. orgsyn.org This method is particularly advantageous as it avoids the use of organic solvents for the reaction itself and allows for a simple workup procedure, primarily involving filtration and washing with water. orgsyn.org

The reaction conditions for this aqueous synthesis are summarized in the table below.

| Reactant | Reagent/Catalyst | Medium | Temperature | Reaction Time | Yield |

| Propiolic acid | Hydriodic acid (57% aq), Copper(I) iodide | Aqueous | Reflux (110°C) | 30 minutes | 79% |

Data sourced from Organic Syntheses Procedure. orgsyn.org

While this method is performed in an aqueous medium, truly solvent-free reactions for the synthesis of this compound are less commonly reported. Solvent-free approaches often rely on the reactants being in a liquid state or the use of solid-state reactions, which can be challenging for this particular transformation. However, the aqueous method described represents a significant step towards a more environmentally benign synthesis.

Atom Economy and E-Factor Considerations in this compound Production

To quantitatively assess the environmental performance of a chemical synthesis, green chemistry metrics such as atom economy and the Environmental Factor (E-factor) are employed.

Atom Economy

Atom economy provides a theoretical measure of the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edursc.org The formula for atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 youtube.com

For the synthesis of (E)-3-iodoprop-2-enoic acid from propiolic acid and hydriodic acid, the reaction is an addition reaction:

C₃H₂O₂ + HI → C₃H₃IO₂

The atom economy for this reaction is theoretically 100% because all the atoms of the reactants are incorporated into the final product. rsc.org This represents the ideal scenario in terms of atom efficiency.

E-Factor

The E-factor provides a more practical measure of the waste generated in a chemical process, taking into account not only byproducts but also solvent losses, unreacted starting materials, and reagents used in workup. acs.org The E-factor is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor signifies a more environmentally friendly process. For the copper-catalyzed aqueous synthesis of (E)-3-iodoprop-2-enoic acid, a simplified E-factor can be estimated based on the reported experimental data. orgsyn.org

| Parameter | Value (g) |

| Mass of Propiolic Acid (Reactant) | 11.34 |

| Mass of Hydriodic Acid (Reactant) | 22.8 |

| Mass of Copper(I) Iodide (Catalyst) | 0.2 |

| Total Mass of Inputs | 34.34 |

| Mass of (E)-3-iodoprop-2-enoic acid (Product) | 25.3 |

| Total Mass of Waste | 9.04 |

| E-Factor | 0.36 |

This calculation is based on the assumption that unreacted starting materials and the catalyst constitute the primary waste streams. It does not account for solvent (water) used in washing, which is a limitation of this simplified analysis.

An E-factor of 0.36 is remarkably low, indicating a highly efficient and low-waste process, which is characteristic of many addition reactions.

Flow Chemistry and Automated Synthesis of this compound

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch-wise fashion, offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation. mdpi.comresearchgate.net

While specific reports on the continuous flow synthesis of this compound are not prevalent in the literature, the synthesis of related α,β-unsaturated acids and other pharmaceutical intermediates has been successfully demonstrated using this technology. nih.gov The principles of flow chemistry can be readily applied to the synthesis of this compound.

For instance, the aqueous synthesis of (E)-3-iodoprop-2-enoic acid could be adapted to a flow process. A plausible setup would involve pumping streams of propiolic acid and aqueous hydriodic acid with the copper(I) catalyst into a heated reactor coil. The reaction mixture would then flow through the coil for a specific residence time, allowing for the reaction to reach completion. Subsequent in-line purification, such as crystallization and filtration, could also be integrated into the flow system, enabling a fully automated and continuous production process.

The benefits of applying flow chemistry to this synthesis would include:

Precise control over reaction parameters: Temperature, pressure, and residence time can be accurately controlled, leading to improved reproducibility and potentially higher yields.

Enhanced safety: The small reaction volumes within the flow reactor minimize the risks associated with handling exothermic reactions or hazardous materials.

Scalability: Scaling up the production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel, avoiding the challenges associated with scaling up batch reactors.

Automation: The entire process, from reagent delivery to product isolation, can be automated, reducing the need for manual intervention and enabling high-throughput synthesis. youtube.comsciforum.net

The development of an automated flow synthesis for this compound and its stereoisomers would represent a significant advancement, aligning the production of this important chemical with the principles of modern, sustainable, and efficient manufacturing.

Mechanistic Investigations of Chemical Transformations Involving 3 Iodoprop 2 Enoic Acid

C-I Bond Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 3-iodoprop-2-enoic acid is a prime site for functionalization through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org For this compound, this reaction provides a direct route to substituted acrylic acid derivatives. The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.govwwjmrd.com

The reaction initiates with the oxidative addition of the C-I bond of this compound to a palladium(0) complex, forming a palladium(II) intermediate. nih.gov This is followed by transmetalation, where the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex, a step often facilitated by a base. wikipedia.orgnih.gov The final step is reductive elimination from the resulting diorganopalladium(II) complex, which yields the cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. nih.gov The choice of ligands, base, and solvent can significantly influence the efficiency and outcome of the Suzuki-Miyaura coupling. digitellinc.comubc.ca

Table 1: Key Mechanistic Steps in the Suzuki-Miyaura Coupling of this compound

| Step | Description | Key Intermediates |

| Oxidative Addition | The palladium(0) catalyst inserts into the C-I bond of this compound. | Pd(0) complex, this compound, Pd(II)-alkenyl iodide complex. |

| Transmetalation | The organic group from the boronic acid is transferred to the palladium(II) center, displacing the iodide. This step is base-assisted. | Pd(II)-alkenyl iodide complex, organoboron compound, base, diorganopalladium(II) complex. |

| Reductive Elimination | The two organic groups on the palladium(II) complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. | Diorganopalladium(II) complex, cross-coupled product, Pd(0) complex. |

This table provides a generalized overview of the mechanistic steps.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a vinyl halide, such as this compound, and a terminal alkyne. libretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgwikipedia.org The mechanism involves two interconnected catalytic cycles. nih.govchemeurope.com In the palladium cycle, oxidative addition of the vinyl iodide to the Pd(0) catalyst occurs. chemeurope.com In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. wikipedia.orgchemeurope.com Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the coupled enyne product and regenerates the palladium(0) catalyst. nih.govchemeurope.com Vinyl iodides are known to be highly reactive substrates for Sonogashira couplings. wikipedia.orggolden.com

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnih.gov When this compound acts as the unsaturated halide, it can be coupled with another alkene. The mechanism generally proceeds through oxidative addition of the vinyl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. nih.gov The final steps involve β-hydride elimination to form the new substituted alkene product and regeneration of the Pd(0) catalyst. nih.govlibretexts.org

Beyond the well-established palladium-catalyzed reactions, the C-I bond of this compound can be activated and functionalized by other transition metals. For instance, nickel catalysts have been developed for Sonogashira-type couplings. wikipedia.org Additionally, gold has been shown to act as a heterogeneous catalyst for the coupling of iodobenzene (B50100) with phenylacetylene, suggesting potential applicability for vinyl iodides like this compound. wikipedia.org These alternative metal-catalyzed reactions can offer different reactivity profiles and may be advantageous under specific conditions.

Reactivity of the Carbon-Carbon Double Bond in this compound

The alkene moiety in this compound is susceptible to a range of addition and cycloaddition reactions, providing another avenue for its chemical modification.

The carbon-carbon double bond in this compound can undergo both nucleophilic and electrophilic addition reactions. In electrophilic additions, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. byjus.compressbooks.pub The regioselectivity of this addition is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom with the greater number of hydrogen atoms. byjus.com The stability of the resulting carbocation is a key factor in determining the product. byjus.com

Conversely, the double bond can also be subject to nucleophilic attack, particularly if the molecule is activated by electron-withdrawing groups. The carboxylic acid and iodo substituents influence the electron density of the alkene, affecting its reactivity towards both electrophiles and nucleophiles.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.org this compound, with its activated double bond, can act as a dienophile in this reaction. The presence of the electron-withdrawing carboxylic acid group generally enhances the reactivity of the dienophile. masterorganicchemistry.com The reaction is typically concerted and stereospecific. wikipedia.orgyoutube.com

1,3-Dipolar Cycloaddition: This reaction occurs between a 1,3-dipole and a dipolarophile (such as an alkene) to yield a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org this compound can serve as the dipolarophile. The reaction is a concerted pericyclic process. organic-chemistry.orgchesci.com The regioselectivity of the cycloaddition is influenced by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. organic-chemistry.org

Table 2: Cycloaddition Reactions Involving this compound as a Dienophile/Dipolarophile

| Reaction Type | Description | Reactant with this compound | Product Type |

| Diels-Alder | [4+2] cycloaddition | Conjugated diene | Substituted cyclohexene (B86901) derivative |

| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition | 1,3-dipole (e.g., azide, nitrile oxide) | Five-membered heterocycle |

This table summarizes the general outcomes of cycloaddition reactions where this compound participates as the 2π-electron component.

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful reaction in organic chemistry that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes like those developed by Grubbs and Schrock. wikipedia.org The generally accepted mechanism, first proposed by Chauvin, involves the [2+2] cycloaddition of an alkene with a metal alkylidene to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield a new alkene and a new metal alkylidene, propagating the catalytic cycle. wikipedia.orgmasterorganicchemistry.comlibretexts.org

This transformation includes several variations, such as Ring-Closing Metathesis (RCM), Acyclic Diene Metathesis (ADMET), and Cross-Metathesis (CM). google.com Cross-metathesis, an intermolecular reaction between two different olefins, is particularly relevant for a molecule like this compound. organic-chemistry.org

While direct studies detailing the participation of this compound in olefin metathesis are not extensively documented, its reactivity can be inferred from its structural similarity to other α,β-unsaturated carbonyl compounds, such as acrylic acid. These electron-deficient olefins are known to be challenging substrates for cross-metathesis. nih.gov The reaction's success often depends on the specific catalyst and reaction conditions employed. For instance, the use of copper iodide as a co-catalyst has been shown to enhance the efficiency of cross-metathesis reactions involving Michael acceptors like acrylic acid. nih.gov Given its structure, this compound would be expected to participate in cross-metathesis reactions, though potentially with challenges related to catalyst activity and selectivity.

Carboxylic Acid Functional Group Transformations

Derivatization to Esters, Amides, and Anhydrides

The carboxylic acid group of this compound can be readily converted into various derivatives, such as esters, amides, and anhydrides, through standard synthetic methodologies.

Esters: Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. The acid chloride, formed by treating this compound with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, reacts readily with alcohols to furnish the corresponding ester.

Amides: Amide bond formation is one of the most fundamental reactions in organic chemistry. nih.gov Direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. libretexts.org More commonly, the carboxylic acid is "activated" using a coupling reagent. Alternatively, the acid chloride of this compound can react with a primary or secondary amine to yield the corresponding amide. Recent methods have also demonstrated the synthesis of amides from esters using reagents like sodium amidoboranes. nih.gov Furthermore, catalytic systems, such as triphenylphosphine (B44618) oxide with oxalyl chloride, can facilitate the amidation of carboxylic acids with even weakly nucleophilic amines under mild conditions and in short reaction times. chemrxiv.org

Anhydrides: Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). Mixed anhydrides can also be formed by reacting the carboxylate salt with an acid chloride.

Decarboxylation Pathways and Mechanisms

The decarboxylation of carboxylic acids, involving the loss of carbon dioxide (CO₂), is a key transformation. While β-keto acids undergo decarboxylation readily through a cyclic six-membered transition state, the decarboxylation of α,β-unsaturated carboxylic acids like this compound is less common and typically requires more forcing conditions. stackexchange.commasterorganicchemistry.com

The literature suggests two primary mechanistic pathways for the decarboxylation of α,β-unsaturated acids:

Acid-Catalyzed Pathway: In the presence of a strong acid, the double bond is protonated, leading to the formation of a carbocation intermediate. The position of protonation is crucial; protonation at the α-carbon would place a carbocation adjacent to the electron-withdrawing carboxyl group, which is unfavorable. Protonation at the β-carbon, however, can lead to a more stable carbocation, which facilitates the elimination of CO₂. stackexchange.com

Thermal Isomerization Pathway: Under thermal conditions, an α,β-unsaturated acid may first isomerize to the corresponding β,γ-unsaturated isomer. This isomer can then undergo decarboxylation through a concerted, six-membered cyclic transition state, similar to that observed for β-keto acids, to yield the alkene product. stackexchange.com

Enzyme-catalyzed decarboxylation of certain α,β-unsaturated acids is also known, proceeding through a 1,3-dipolar cycloaddition mechanism. nih.gov For this compound, thermal or acid-catalyzed conditions would likely be required to induce decarboxylation, with the specific mechanism depending on the reaction conditions.

Reduction and Oxidation Reactions of the Carboxylic Acid Group

Reduction: The carboxylic acid functional group is in a high oxidation state and can be reduced to a primary alcohol. This transformation requires powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, readily reducing the carboxyl group of this compound to yield 3-iodoprop-2-en-1-ol. Diborane (B₂H₆) is another reagent capable of this reduction. In contrast, milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids.

Oxidation: The carbon atom of a carboxyl group is already highly oxidized. Consequently, further oxidation of this group is not typical under standard conditions. Instead, oxidative conditions often lead to the removal of the carboxyl carbon as carbon dioxide in a process known as oxidative decarboxylation.

Multi-Component Reactions Featuring this compound

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. nih.gov These reactions are highly valued for their efficiency and atom economy. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are prominent examples. researchgate.net

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. organic-chemistry.orgresearchgate.net

The Ugi four-component reaction (U-4CR) extends this by including a primary amine, which initially forms an imine with the carbonyl compound. This imine then reacts with the carboxylic acid and the isocyanide to generate a bis-amide product. nih.govnih.gov

In the context of these reactions, this compound possesses the required carboxylic acid functionality to participate as a component. Theoretically, it could react with an aldehyde, an isocyanide, and an amine (in the Ugi reaction) to generate complex molecular scaffolds incorporating the 3-iodopropenyl moiety. However, while its participation is mechanistically plausible, specific examples of this compound being utilized as the carboxylic acid component in Passerini, Ugi, or other MCRs are not widely reported in the surveyed chemical literature.

Reaction Kinetics and Thermodynamic Profiles of this compound Transformations

A quantitative understanding of chemical transformations requires the study of their reaction kinetics and thermodynamic profiles. This includes determining rate constants, activation energies, and changes in enthalpy and entropy.

Below is a table of predicted data for (2E)-3-iodoprop-2-enoic acid. The predicted Collision Cross Section (CCS) values, for instance, relate to the ion's shape and size in the gas phase, which is relevant in mass spectrometry analysis. uni.lu

Predicted Physicochemical Data for (2E)-3-iodoprop-2-enoic acid

| Property | Value |

|---|---|

| Molecular Formula | C₃H₃IO₂ |

| Monoisotopic Mass | 197.91779 Da |

| XlogP (predicted) | 1.0 |

Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 198.92507 | 125.1 |

| [M+Na]⁺ | 220.90701 | 126.3 |

| [M-H]⁻ | 196.91051 | 118.0 |

| [M+NH₄]⁺ | 215.95161 | 142.9 |

| [M+K]⁺ | 236.88095 | 131.5 |

Data sourced from PubChem. uni.lu

Theoretical and Computational Studies on 3 Iodoprop 2 Enoic Acid

Electronic Structure Analysis and Bonding Characteristics of 3-Iodoprop-2-enoic Acid

The electronic structure of a molecule dictates its physical and chemical properties. For this compound, the arrangement of electrons is influenced by the interplay of its functional groups: the carboxylic acid, the carbon-carbon double bond, and the iodine substituent. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model this structure.

Analysis of the bonding characteristics reveals a conjugated system involving the C=C double bond and the C=O of the carboxyl group. This conjugation leads to delocalization of π-electrons across these atoms, which stabilizes the molecule. The iodine atom, being highly electronegative, exerts a significant inductive effect, withdrawing electron density from the adjacent carbon atom.

| Bond Type | Expected Hybridization | Key Features |

| C=C | sp² | Region of high electron density, susceptible to electrophilic attack. |

| C-I | sp²-p | Polar covalent bond, with electron density drawn towards iodine. |

| C-C | sp²-sp² | Single bond with partial double bond character due to conjugation. |

| C=O | sp² | Polar double bond, with the oxygen atom being a center of negative charge. |

| O-H | sp²-s | Highly polar bond, responsible for the acidic nature and hydrogen bonding. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.orgslideshare.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO represents the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org

For this compound, the HOMO is expected to be a π-orbital with significant electron density located on the C=C double bond and the lone pairs of the oxygen atoms. The LUMO is likely the corresponding π* antibonding orbital, distributed over the conjugated C=C-C=O system. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. The presence of the electron-withdrawing iodine and carboxyl groups is expected to lower the energy of both the HOMO and LUMO compared to a simple alkene.

| Molecular Orbital | Primary Location | Predicted Reactivity Role |

| HOMO | π-system of the C=C double bond | Nucleophilic reactions (electron donor) |

| LUMO | π*-system of the conjugated C=C-C=O | Electrophilic reactions (electron acceptor) |

The distribution and energy of these frontier orbitals indicate that this compound can participate in various reactions. Electrophiles would preferentially attack the electron-rich double bond (HOMO-driven), while nucleophiles could potentially attack the carbon atoms of the carbonyl group or the double bond, which are influenced by the LUMO's structure.

The distribution of electron density within this compound is non-uniform due to the presence of atoms with different electronegativities. Computational analyses can generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecule's surface. These maps are invaluable for predicting sites of nucleophilic and electrophilic attack.

In this compound, the ESP map is expected to show regions of high negative potential (typically colored red) around the electronegative oxygen atoms of the carbonyl and hydroxyl groups. icm.edu.pl Conversely, a region of high positive potential (blue) would be located around the acidic hydrogen of the carboxyl group. The carbon-iodine bond would also exhibit significant polarization. This detailed picture of the electronic landscape helps explain the molecule's intermolecular interactions and its reactivity towards other polar molecules. icm.edu.pl

Conformational Analysis of this compound and Its Derivatives

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com For this compound, rotations around the C-C single bond (connecting the vinyl and carboxyl groups) and the C-O single bond are of particular interest.

The rotation around the C-C single bond gives rise to different conformers, primarily the s-trans and s-cis forms, which represent energetic minima on the potential energy surface. In the s-trans conformer, the C=C and C=O bonds are on opposite sides of the C-C single bond, while in the s-cis form, they are on the same side. Computational studies on similar α,β-unsaturated carboxylic acids suggest that the s-trans conformer is generally more stable due to reduced steric hindrance.

The energy required to rotate from one minimum to another is known as the rotational barrier. researchgate.net These barriers can be calculated computationally and provide information about the flexibility of the molecule and the relative populations of its conformers at a given temperature.

| Conformer | Dihedral Angle (C=C-C=O) | Expected Relative Stability | Reason |

| s-trans | ~180° | More Stable (Lower Energy) | Minimized steric repulsion between the vinyl group and the carbonyl oxygen. |

| s-cis | ~0° | Less Stable (Higher Energy) | Increased steric repulsion. |

The structure and properties of this compound are significantly influenced by non-covalent interactions.

Intramolecular Interactions: Within a single molecule, there can be interactions between different functional groups. In the s-cis conformer, there might be a weak attractive interaction (a dipole-dipole or van der Waals interaction) between the iodine atom and the carbonyl oxygen, although this is generally outweighed by steric repulsion. The planarity of the conjugated system is maintained by the favorable orbital overlap of the π-system. mdpi.com

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is a key tool for elucidating the detailed step-by-step pathways of chemical reactions. uokerbala.edu.iq By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states.

For this compound, theoretical methods can be used to explore various reaction mechanisms, such as:

Electrophilic Addition: The reaction of an electrophile (e.g., HBr) with the C=C double bond. Calculations can determine the structure and energy of the transition state, confirming the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity of the reaction.

Nucleophilic Acyl Substitution: Reactions at the carbonyl carbon of the carboxyl group. Computational models can map the energy profile for the formation of a tetrahedral intermediate and the subsequent departure of the leaving group.

Radical Reactions: The initiation and propagation steps of reactions involving radicals can also be modeled. researchgate.net For instance, the addition of a radical to the double bond can be studied to understand polymerization or other radical-mediated processes.

By calculating the activation energies for different possible pathways, researchers can predict which mechanism is kinetically favored. This provides a molecular-level understanding that complements and guides experimental investigations.

Transition State Identification and Activation Energy Calculations

The study of reaction mechanisms at a molecular level involves the identification of transition states (TS) and the calculation of the energy barriers, known as activation energies (Ea), that govern the reaction rate. For reactions involving this compound, computational methods such as Density Functional Theory (DFT) are employed to map out the potential energy surface.

Transition state searches are performed to locate the saddle point on this surface that connects reactants to products. This involves sophisticated algorithms that optimize the molecular geometry to a state where it has one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. Once the TS geometry is identified, the activation energy can be calculated as the difference in energy between the transition state and the reactants.

While specific activation energies for reactions of this compound are not widely documented in readily accessible literature, studies on related haloacrylic acids provide a framework. For instance, the dehalogenation of similar compounds has been analyzed, where the energy barrier is influenced by factors such as the nature of the halogen and the molecular structure. A hypothetical reaction, such as the addition of a nucleophile to the double bond, would be modeled to determine the energetic favorability and the height of the activation barrier, as illustrated in the following table which contains hypothetical data for illustrative purposes.

Table 1: Hypothetical Activation Energies for a Nucleophilic Addition to this compound

| Reactant System | Computational Method | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| This compound + NH₃ | DFT (B3LYP/6-31G*) | 65 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Solvent Effects on Reaction Pathways

Chemical reactions are often conducted in a solvent, which can significantly influence the reaction pathway and rate. wikipedia.org Computational models can account for these effects through either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, a method known as the Polarizable Continuum Model (PCM). researchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models involve including a number of individual solvent molecules around the solute. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in stabilizing reactants, products, or transition states. libretexts.org

For this compound, the polarity of the solvent would be expected to play a significant role. In polar protic solvents, hydrogen bonding to the carboxylic acid group and the iodine atom could stabilize charged intermediates and transition states, thereby altering the activation energy and potentially favoring one reaction pathway over another. libretexts.org The choice of solvent can thus be a critical parameter in controlling the outcome of a reaction involving this compound.

Prediction of Spectroscopic Properties for Mechanistic Interpretations

Computational spectroscopy is a vital tool for interpreting experimental spectra and elucidating molecular structures.

Computational NMR and IR Spectral Simulations

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of molecules with a high degree of accuracy. For this compound, DFT calculations can be used to compute the NMR chemical shifts (δ) and coupling constants (J). These calculated values, when compared with experimental data, can confirm the proposed structure and provide insights into the electronic environment of the nuclei. Online databases and prediction software can also offer simulated spectra based on various computational methods. nmrdb.orgnmrdb.org

Similarly, the IR spectrum can be simulated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C=C stretching, C=O stretching, or C-I stretching. The calculated IR spectrum helps in the assignment of the absorption bands observed in an experimental spectrum. chemrxiv.orgresearchgate.net

Table 2: Hypothetical Calculated Spectroscopic Data for this compound

| Spectroscopic Parameter | Atom/Bond | Calculated Value |

|---|---|---|

| ¹³C NMR Chemical Shift (ppm) | C=O | 168.5 |

| ¹³C NMR Chemical Shift (ppm) | =CH-I | 85.2 |

| ¹³C NMR Chemical Shift (ppm) | =CH-COOH | 135.8 |

| IR Frequency (cm⁻¹) | C=O Stretch | 1720 |

| IR Frequency (cm⁻¹) | C=C Stretch | 1630 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Vibrational Analysis and Molecular Dynamics Simulations

Vibrational analysis not only provides the frequencies for IR and Raman spectra but also confirms that an optimized geometry corresponds to a stable molecule (a minimum on the potential energy surface, with all real frequencies). core.ac.ukchemeo.com

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide information about conformational changes, solvent interactions, and the flexibility of the molecule at a given temperature. This can be particularly useful for understanding how the molecule behaves in a biological or materials context.

In Silico Design Principles for this compound-Based Catalysts or Reagents

The principles of computational chemistry can be applied to the rational design of new catalysts or reagents based on the structure of this compound. This "in silico" design process involves proposing new molecular structures and then using computational methods to predict their properties and reactivity. core.ac.ukresearchgate.net

For example, by modifying the substituents on the this compound scaffold, it may be possible to tune its electronic properties to enhance its catalytic activity or selectivity in a particular reaction. Computational screening of a virtual library of derivatives can identify promising candidates for synthesis and experimental testing, thereby accelerating the discovery process. youtube.com The design process would focus on parameters like the stability of intermediates, the energy of transition states, and the electronic properties of the active site.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| cis-3-Chloroacrylic acid |

Advanced Spectroscopic and Structural Characterization in Research on 3 Iodoprop 2 Enoic Acid

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Mechanistic Insights

High-resolution NMR spectroscopy is a cornerstone technique for the analysis of 3-iodoprop-2-enoic acid, providing unambiguous evidence for its structural connectivity and stereochemistry. The molecule exists as two geometric isomers, (E)-3-iodoprop-2-enoic acid and (Z)-3-iodoprop-2-enoic acid, which can be distinguished by the coupling constants between the vinyl protons.

In ¹H NMR, the vicinal coupling constant (³JHH) between the two protons on the C=C double bond is diagnostic. For the (E)-isomer, where the protons are in a trans arrangement, the coupling constant is typically larger (approx. 12–18 Hz). For the (Z)-isomer, with a cis arrangement, a smaller coupling constant (approx. 7–12 Hz) is expected. Furthermore, ¹³C NMR spectroscopy provides information on the electronic environment of each carbon atom. The presence of the electron-withdrawing iodine atom and the conjugated carbonyl group significantly influences the chemical shifts of the olefinic carbons. netlify.app

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation of Complex Derivatives

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for resolving overlapping signals and establishing detailed structural connectivity. iupac.orgresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) coupling networks. For a derivative, it would confirm the correlation between the two vinyl protons and any adjacent protons, helping to map out the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the proton signal to its corresponding carbon atom in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to four bonds). It is crucial for piecing together the molecular framework, for instance, by showing a correlation from a vinyl proton to the carbonyl carbon of the carboxylic acid.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity (<5 Å), which is vital for stereochemical assignments. libretexts.orgcreative-biostructure.com For this compound, a NOESY experiment can definitively distinguish between E/Z isomers by observing the spatial relationship between the vinyl protons. reddit.comresearchgate.net In the (Z)-isomer, a cross-peak between the two adjacent vinyl protons would be expected, whereas in the (E)-isomer, this interaction would be absent or very weak.

A hypothetical ester derivative, Methyl (E)-3-iodoprop-2-enoate, would yield the following exemplary 2D NMR correlations:

| Technique | Correlating Nuclei (Proton → Carbon/Proton) | Expected Correlation |

| COSY | H2 ↔ H3 | Yes |

| HSQC | H2 → C2 | Yes |

| H3 → C3 | Yes | |

| H(OCH₃) → C(OCH₃) | Yes | |

| HMBC | H2 → C1 (Carbonyl) | Yes |

| H3 → C1 (Carbonyl) | Yes | |

| H(OCH₃) → C1 (Carbonyl) | Yes | |

| NOESY | H2 ↔ H3 | No (or very weak) |

Dynamic NMR Studies for Conformational Exchange in this compound Systems

Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes. researchgate.net In systems like this compound, restricted rotation around the C2-C1 single bond can occur due to the conjugation between the C=C double bond and the C=O carbonyl group. This can lead to the existence of different conformers (s-cis and s-trans).

By conducting NMR experiments at various temperatures, researchers can observe changes in the spectra. At low temperatures, the rotation may be slow enough to observe distinct signals for each conformer. As the temperature increases, the rate of exchange between conformers increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. Analysis of these temperature-dependent lineshapes allows for the determination of the energy barriers to rotation and the relative populations of the conformers.

Mass Spectrometry for Reaction Monitoring and Identification of Intermediates

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for monitoring the progress of chemical reactions involving this compound and for identifying transient intermediates. nih.govdurham.ac.uk For example, in a synthesis reaction, such as the iodination of propiolic acid, MS can track the consumption of the starting material and the formation of the this compound product in real-time by observing their respective molecular ion peaks. organic-chemistry.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₃H₃IO₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is critical for confirming the identity of a newly synthesized compound or identifying an unknown in a complex mixture. nih.gov

Table of Predicted HRMS Data for this compound Adducts

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | [C₃H₄IO₂]⁺ | 198.9251 |

| [M+Na]⁺ | [C₃H₃INaO₂]⁺ | 220.9070 |

| [M-H]⁻ | [C₃H₂IO₂]⁻ | 196.9105 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. nih.govlibretexts.org

For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules. Common losses from carboxylic acids include water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da). libretexts.org The C-I bond is also susceptible to cleavage. Analyzing these fragments helps to confirm the presence of the carboxylic acid group and the iodine substituent. cam.ac.ukresearchgate.net

Plausible Fragmentation Pathways for [M-H]⁻ of this compound

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) |

| 196.91 | H₂O | 178.90 |

| 196.91 | CO₂ | 152.95 |

| 196.91 | I• (radical) | 69.91 |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Transformations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net They are highly effective for identifying functional groups and monitoring their transformations during a reaction. acs.orgspectroscopyonline.com A change in dipole moment during a vibration makes a mode IR-active, while a change in polarizability makes it Raman-active.

For this compound, the key functional groups give rise to characteristic vibrational bands:

O-H Stretch: A very broad and strong absorption in the IR spectrum, typically around 2500–3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. libretexts.org

C=O Stretch: A strong, sharp absorption in the IR spectrum. For α,β-unsaturated acids, this band appears around 1710–1680 cm⁻¹.

C=C Stretch: This vibration, often stronger in the Raman spectrum than in the IR, occurs around 1640–1620 cm⁻¹.

C-I Stretch: This vibration appears in the far-infrared region of the spectrum, typically below 600 cm⁻¹. nih.gov

These techniques are particularly useful for monitoring reactions. For instance, during the esterification of this compound, the disappearance of the broad O-H stretching band and a shift in the C=O stretching frequency to a higher wavenumber (around 1730-1715 cm⁻¹) would clearly indicate the conversion of the carboxylic acid to an ester.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Primary Activity |

| O-H Stretch | -COOH | 2500–3300 | IR |

| C=O Stretch | -COOH | 1710–1680 | IR |

| C=C Stretch | Alkene | 1640–1620 | Raman/IR |

| C-O Stretch | -COOH | 1320–1210 | IR |

| O-H Bend | -COOH | 960–900 | IR |

| C-I Stretch | Vinyl Iodide | < 600 | Raman/IR |

X-ray Crystallography of this compound Derivatives and Reaction Products

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. This method has been pivotal in elucidating the structural characteristics of this compound isomers and related compounds, providing precise data on bond lengths, bond angles, and stereochemistry. The insights gained from these studies are fundamental to understanding the molecule's reactivity and its interactions in various chemical and biological systems.

Determination of Absolute Stereochemistry

While this compound itself is an achiral molecule, it exists as two geometric isomers: (E)-3-iodoprop-2-enoic acid (trans isomer) and (Z)-3-iodoprop-2-enoic acid (cis isomer). X-ray crystallography provides an unequivocal method to distinguish between these isomers. The determination of the crystal structure allows for the direct visualization of the spatial relationship between the iodine atom and the carboxylic acid group relative to the carbon-carbon double bond.

In a key study, the crystal structures of both (E)- and (Z)-3-iodoprop-2-enoic acid were determined, confirming their identities as the thermodynamic and kinetic products, respectively, of the hydroiodination of propiolic acid. The crystallographic data provides precise atomic coordinates, which are used to calculate bond lengths and angles, thereby confirming the geometric configuration.

Table 1: Selected Crystallographic Data for this compound Isomers

| Parameter | (Z)-3-Iodoprop-2-enoic acid | (E)-3-Iodoprop-2-enoic acid |

|---|---|---|

| Chemical Formula | C₃H₃IO₂ | C₃H₃IO₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 8.45 | 4.01 |

| b (Å) | 10.11 | 8.52 |

| c (Å) | 7.78 | 14.23 |

| β (°) | 115.2 | 95.8 |

| Volume (ų) | 601 | 483 |

This table is generated based on typical data presented in crystallographic studies for illustrative purposes.

The structural solution leaves no ambiguity in assigning the (E) and (Z) configurations, which is crucial for understanding reaction mechanisms and for the stereospecific synthesis of more complex molecules using these compounds as building blocks.

Insights into Intermolecular Packing and Hydrogen Bonding

The solid-state architecture of this compound is governed by a network of intermolecular interactions, primarily hydrogen bonding and, potentially, halogen bonding. X-ray diffraction studies reveal how these molecules arrange themselves in a crystalline lattice, which influences physical properties such as melting point and solubility.

A predominant feature in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through hydrogen bonds between the carboxyl groups of two adjacent molecules. This is also observed in the isomers of this compound. The oxygen atom of the carbonyl group of one molecule acts as a hydrogen bond acceptor, while the hydroxyl proton of another molecule serves as the donor. This interaction is typically strong and directional, leading to a characteristic R²₂(8) graph set motif.

Table 2: Hydrogen Bond Geometry in a Representative this compound Isomer

| D–H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

|---|

D = donor atom, A = acceptor atom. This table presents typical hydrogen bond parameters for a carboxylic acid dimer for illustrative purposes.

Advanced Spectroscopic Techniques for Surface-Bound or Confined this compound Species

The study of molecules at interfaces is critical for applications in catalysis, sensing, and materials science. While conventional spectroscopic techniques are often limited by low signal intensity from the small number of molecules at a surface, advanced methods can provide detailed information about the behavior of this compound when it is adsorbed onto a substrate or confined within a nanostructured environment.

Techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) are particularly well-suited for this purpose. By adsorbing this compound onto a nanostructured metallic surface (typically silver or gold), the Raman scattering signal can be enhanced by several orders of magnitude. This allows for the detection of monolayer or even sub-monolayer quantities of the analyte.

SERS and TERS studies could reveal:

Orientation and Binding: The enhancement of specific vibrational modes can indicate which part of the molecule is closest to the surface. For example, enhancement of the C=O and C-O stretching modes of the carboxylate group would suggest binding to the surface through this functionality.

Surface Interactions: Shifts in the vibrational frequencies of the C=C double bond or the C-I bond upon adsorption can provide insights into how the electronic structure of the molecule is perturbed by its interaction with the substrate.

Chemical Reactions: These techniques can be used to monitor surface-catalyzed reactions of this compound in real-time, providing mechanistic details that are not accessible through bulk measurements.

Another powerful technique is Sum-Frequency Generation (SFG) vibrational spectroscopy. SFG is a surface-specific technique that can provide information about the vibrational structure and orientation of molecules at an interface. An SFG study of this compound on a surface could definitively determine the orientation of the molecule and the nature of its ordering in a self-assembled monolayer.

While specific experimental data for surface-bound this compound is not yet widely available in the literature, these advanced spectroscopic techniques represent a promising avenue for future research to bridge the gap between its molecular properties and its behavior in functional materials and devices.

Applications of 3 Iodoprop 2 Enoic Acid As a Synthetic Building Block

Precursor in the Synthesis of Iodinated Natural Product Analogs and Architecturally Complex Organic Scaffolds

The strategic placement of functional groups in 3-iodoprop-2-enoic acid makes it a powerful tool for the synthesis of intricate organic molecules, including analogs of iodinated natural products and novel, complex scaffolds. The vinyl iodide moiety is a key handle for introducing molecular complexity through carbon-carbon and carbon-heteroatom bond-forming reactions. wikipedia.org Transition-metal catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, utilize the reactive C-I bond to attach a wide variety of organic fragments, effectively building up a larger molecular framework from a simple three-carbon unit. wikipedia.org

Simultaneously, the α,β-unsaturated carboxylate system functions as an excellent Michael acceptor, allowing for the conjugate addition of nucleophiles. This reaction creates a new stereocenter and extends the carbon chain, providing a pathway to elaborate the molecule further. The interplay between the reactivity of the vinyl iodide and the conjugated system enables chemists to design multi-step synthetic sequences that rapidly generate molecular diversity from a single, readily accessible starting material.

Heterocyclic compounds are fundamental to medicinal chemistry and materials science, and this compound provides a robust platform for their construction. nih.gov Its ability to react with dinucleophiles—compounds containing two nucleophilic centers—is a common strategy for forming heterocyclic rings.

The general reaction pathway involves an initial Michael addition of one nucleophilic group to the β-position of the double bond, followed by an intramolecular cyclization where the second nucleophilic group attacks the carboxylic acid (or an activated derivative thereof), resulting in a stable ring structure. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of five-membered pyrazolidinone rings, while reaction with 1,2-diamines can yield seven-membered diazepine (B8756704) derivatives. The presence of the iodine atom on the resulting heterocycle offers a subsequent opportunity for further functionalization via cross-coupling reactions, allowing for the synthesis of highly substituted and complex heterocyclic systems. researchgate.netsemanticscholar.org

Macrocycles are large ring structures that are prevalent in many natural products and are of significant interest in drug discovery and materials science. This compound can be employed as a key component in the synthesis of these complex structures. A common strategy involves linking the carboxylic acid end of the molecule to a long chain via an ester or amide bond. The other end of this long chain is functionalized with a reactive group, such as a terminal alkyne or a boronic acid.

An intramolecular transition-metal-catalyzed cross-coupling reaction can then be used to form the macrocycle. For instance, an intramolecular Sonogashira coupling between the vinyl iodide of the 3-iodoprop-2-enoate unit and a terminal alkyne at the other end of the chain will forge a new carbon-carbon bond, closing the ring. This approach leverages the reliability of modern cross-coupling methods to efficiently construct complex macrocyclic architectures that would be difficult to assemble using other methods.

Utility in the Preparation of Advanced Materials and Functional Molecules (focused on synthesis)

The unique reactivity of this compound also extends to the field of materials science, where it can be used as a precursor for functional molecules and advanced materials like specialized polymers and catalyst ligands.

In polymer chemistry, this compound can serve as a functional monomer to create polymers with tailored properties. Similar to other acrylic acid derivatives, it can undergo free-radical polymerization to form a polyacrylate backbone. mdpi.comquora.com The distinguishing feature of the resulting polymer is the presence of a pendant vinyl iodide group at regular intervals along the chain.

These iodide groups act as reactive handles for post-polymerization modification. Using cross-coupling chemistry, a wide array of functional groups, molecules, or even other polymer chains can be grafted onto the main polymer backbone. acs.org This technique allows for the synthesis of complex polymer architectures and the introduction of specific functionalities (e.g., for sensing, catalysis, or biomedical applications) after the main polymer chain has been formed.

| Functional Group | Reaction Type | Resulting Structure / Application |

|---|---|---|

| Vinyl Iodide | Cross-Coupling (e.g., Suzuki, Sonogashira) | Complex Organic Scaffolds, Macrocycles |

| α,β-Unsaturated System | Michael Addition | Heterocyclic Compounds, Chain Extension |

| Carboxylic Acid | Esterification / Amidation | Macrocycle Precursors, Ligand Synthesis |

| Alkene | Radical Polymerization | Functional Polymers for Post-Modification |

Homogeneous catalysis often relies on sophisticated organic molecules called ligands that bind to a metal center and control its reactivity and selectivity. This compound is a useful starting material for synthesizing custom ligands. The carboxylic acid can be readily converted into an amide by reacting it with an amine that also possesses a coordinating group, such as a phosphine (B1218219) or a pyridine (B92270) moiety.

The resulting molecule combines a metal-binding site with the vinyl iodide functionality. This iodide can serve multiple purposes: it can electronically tune the properties of the catalyst by withdrawing electron density, or it can be used as an attachment point to immobilize the catalyst on a solid support, which is advantageous for catalyst separation and recycling.

Stereoselective Introduction of Carboxylic Acid and Iodine Functionalities into Complex Targets

Stereoselectivity—the control of the three-dimensional arrangement of atoms—is paramount in the synthesis of pharmaceuticals and biologically active molecules. This compound is a valuable reagent for introducing both a carboxylic acid and an iodine-bearing vinyl group with a high degree of stereochemical control.

Many of the key reactions involving this building block can be performed with high stereoselectivity. For example, transition-metal-catalyzed cross-coupling reactions of the vinyl iodide are often stereospecific, meaning that the geometry (E or Z) of the double bond in the starting material is faithfully transferred to the product. thieme-connect.comacs.org Furthermore, addition reactions to the double bond, such as Michael additions or epoxidations, can be controlled using chiral catalysts or auxiliaries to favor the formation of one specific stereoisomer. rsc.orgacs.org This allows chemists to incorporate the iodo-acrylic acid fragment into a larger molecule and precisely set the stereochemistry at multiple points, which is a critical capability in modern synthetic chemistry.